N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine
Description
Properties
CAS No. |
919797-22-1 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
N-benzyl-2-(2,4-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H21NO2/c1-19-16-9-8-15(17(12-16)20-2)10-11-18-13-14-6-4-3-5-7-14/h3-9,12,18H,10-11,13H2,1-2H3 |
InChI Key |
CPAHLCDIZVUKMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCNCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Condensation
One common method involves the direct condensation of 2,4-dimethoxybenzaldehyde with benzylamine. This reaction typically occurs under mild conditions and can yield high purity products.
- Reactants: 2,4-Dimethoxybenzaldehyde + Benzylamine
- Conditions: Solvent (e.g., dichloromethane), temperature control (0°C to room temperature)
- Yield: Approximately 29% under optimized conditions.
Table 1: Reaction Conditions for Direct Condensation
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C to RT |
| Reaction Time | 4-5 hours |
| Yield | ~29% |
Method B: Imination and Reduction
Another effective method involves the formation of an imine intermediate followed by reduction. This two-step process is advantageous for improving yields and selectivity.
- Formation of imine from benzaldehyde and amine.
- Reduction of the imine using sodium borohydride or lithium aluminum hydride.
Table 2: Imination and Reduction Conditions
| Step | Reagent/Condition | Yield |
|---|---|---|
| Imination | Benzaldehyde + Amine (in CH₂Cl₂) | High |
| Reduction | NaBH₄ in MeOH | ~86% |
The reaction is monitored via GC-MS to ensure completion before proceeding to reduction.
Method C: Two-Step Synthesis via Intermediate
A patent outlines a method where the synthesis starts with m-xylylene dimethyl ether to produce an intermediate, which is then converted into N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine.
- Synthesis of 2,4-dimethoxybenzyl chloride from m-xylylene dimethyl ether.
- Amination with urotropine to yield the target compound.
Table 3: Summary of Alternative Method
| Step | Description | Yield |
|---|---|---|
| Step 1 | Synthesis of Intermediate | High |
| Step 2 | Amination Reaction with Urotropine | Quantitative |
This method benefits from using readily available industrial chemicals, making it cost-effective and efficient.
Method D: Hydrogenation of Imines
A further approach involves hydrogenating imines formed from benzaldehyde and primary amines using palladium on carbon as a catalyst.
Table 4: Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | Palladium on Carbon |
| Pressure | 0.1 to 25 bar |
| Temperature | 20°C to 30°C |
| Reaction Time | Up to 100 hours |
This method allows for high selectivity and yields while minimizing side reactions.
The preparation of this compound can be effectively achieved through multiple synthetic routes, each with its advantages regarding yield, cost, and complexity. The choice of method may depend on available resources and desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine has been investigated for its potential therapeutic effects:
- Neuroprotective Effects : Studies indicate that the compound may enhance neuroplasticity and protect against oxidative stress by modulating Brain-Derived Neurotrophic Factor (BDNF) levels. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, with minimum inhibitory concentrations (MICs) ranging from 7.81 to 250 µg/ml against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This positions it as a candidate for antibiotic development .
Pharmacological Studies
The pharmacological profile of this compound has been explored through various in vitro studies:
- Enzyme Inhibition : Research shows that the compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
- Receptor Binding Studies : The compound interacts with serotonin receptors, suggesting potential use as a psychoactive agent or in the treatment of mood disorders .
Antimicrobial Efficacy Study
A recent investigation assessed the antimicrobial efficacy of various derivatives of N-benzyl compounds against resistant strains of bacteria. The study found that this compound showed notable effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Neuroprotective Mechanism Exploration
Another study focused on the neuroprotective mechanisms of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and increased antioxidant enzyme activity, supporting its role in neuroprotection. The findings suggest that this compound could be beneficial in developing therapies for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with hallucinogenic effects. The compound’s binding to these receptors can modulate neurotransmitter release and influence various neural pathways, leading to its psychoactive effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Abbreviations: THIQ = Tetrahydroisoquinoline; CNS = Central Nervous System.
Table 3: Comparative Properties
Key Observations :
- The target compound’s lower molecular weight and LogP suggest better membrane permeability than bulkier analogs like THIQ derivatives.
Biological Activity
N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine is a compound belonging to the phenethylamine class, characterized by its unique structure featuring a benzyl group attached to an ethanamine backbone. This compound has garnered attention due to its potential psychoactive properties and interactions with serotonin receptors, particularly the 5-HT2A receptor. Understanding its biological activity is crucial for exploring its therapeutic potentials and risks associated with its use.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₅N₁O₂
- Molecular Weight : Approximately 271.35 g/mol
- Structural Features :
- Two methoxy groups at the 2 and 4 positions of the phenyl ring.
- Benzyl group attached to the nitrogen atom.
This compound primarily interacts with serotonin receptors in the brain. It is believed to act as an agonist at the 5-HT2A receptor , which is associated with hallucinogenic effects. This interaction influences neurotransmitter release and modulates various neural pathways, contributing to its psychoactive properties. The specificity of this interaction highlights the importance of structural modifications in determining pharmacological profiles.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Neurotoxicity Studies :
- Behavioral Assessments :
-
Clinical Observations :
- Reports of clinical cases involving similar compounds (e.g., 25I-NBOMe) highlight acute effects such as tachycardia, hypertension, and agitation following exposure ( ). These cases underline the importance of monitoring for adverse effects related to psychoactive substances within this chemical class.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | 5-HT2A Agonism | Neurotoxicity | Psychoactive Effects |
|---|---|---|---|
| This compound | Yes | Moderate | Yes |
| 25I-NBOMe | High | High | Yes |
| 2C-B | Moderate | Low | Yes |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine, and how can reaction efficiency be optimized?
- Methodology : Multi-step synthesis often involves reductive amination or nucleophilic substitution. For example, coupling 2,4-dimethoxyphenylacetone with benzylamine via sodium cyanoborohydride in methanol under reflux (pH ~5–6) yields the target compound. Optimization includes adjusting stoichiometry, solvent polarity (e.g., methanol vs. THF), and reaction time (typically 12–24 hrs). Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion .
- Data Interpretation : Purity is confirmed by elemental analysis (C, H, N within ±0.3% of theoretical) and NMR. For example, in ¹H NMR, the benzylic CH₂ group appears as a triplet at δ 2.8–3.1 ppm, while aromatic protons from the dimethoxy groups show peaks at δ 6.3–6.8 ppm .
Q. Which spectroscopic techniques are most reliable for characterizing This compound?
- FTIR : Confirms amine N-H stretches (3300–3500 cm⁻¹) and methoxy C-O bonds (1250–1050 cm⁻¹).
- ¹H/¹³C NMR : Assigns substituent positions; dimethoxy groups split aromatic signals (e.g., para-methoxy at δ ~3.8 ppm).
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks with accurate mass (±5 ppm). For example, m/z 316.1912 (C₁₇H₂₂NO₂⁺) .
- Purity Validation : TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and HPLC (C18 column, acetonitrile/water gradient, retention time ~8–10 min) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) influence the compound’s biological activity?
- SAR Analysis : Replacing 2,4-dimethoxy with 3,4-dimethoxy (as in ) enhances blood-brain barrier permeability due to increased lipophilicity (logP ~2.5 vs. 2.1). In Alzheimer’s models, N-Benzyl derivatives with 3,4-dimethoxy groups show 2-fold higher acetylcholinesterase inhibition (IC₅₀ = 8 µM vs. 15 µM) .
- Methodological Approach : Compare IC₅₀ values using Ellman’s assay, and correlate with computational docking (e.g., AutoDock Vina) to identify binding interactions with cholinesterase active sites .
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Case Study : Aromatic proton splitting in This compound may deviate from literature due to rotameric equilibria. Use variable-temperature NMR (VT-NMR) to freeze conformational exchange; signals coalesce at higher temps (e.g., 50°C in DMSO-d₆).
- Advanced Techniques : 2D NMR (COSY, HSQC) clarifies coupling networks. For example, HMBC correlations between benzylic CH₂ and aromatic carbons confirm connectivity .
Q. How can synthetic yields be improved for derivatives with bulky substituents?
- Optimization : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time from 24 hrs to 2 hrs, increasing yield from 45% to 78%. Alternatively, employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-alkyl linkages, achieving >90% purity after column chromatography (silica gel, 40–70% ethyl acetate/hexane) .
Key Methodological Challenges
- Stereochemical Purity : Racemization during synthesis can occur; use chiral HPLC (Chiralpak AD-H, hexane/isopropanol 90:10) to confirm enantiomeric excess (>98%) .
- Scale-Up Limitations : Multi-gram synthesis may require flow chemistry to maintain yield (e.g., Syrris Asia system with 10 mL/min flow rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
